molecular formula C5H10Cl2O2 B1295575 1,3-Dichloro-2,2-dimethoxypropane CAS No. 6626-57-9

1,3-Dichloro-2,2-dimethoxypropane

Cat. No.: B1295575
CAS No.: 6626-57-9
M. Wt: 173.03 g/mol
InChI Key: DCCLFWPTDCYHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2,2-dimethoxypropane is an organic compound with the molecular formula C5H10Cl2O2. It is a colorless liquid that is soluble in organic solvents such as ether and ketones. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2,2-dimethoxypropane can be synthesized through the chlorination of acetone in the presence of methanol. The reaction involves passing chlorine gas through a mixture of acetone and methanol at a temperature range of 20-35°C. After the chlorination process, the reaction mixture is cooled to 0-5°C and subjected to suction filtration to obtain 1,3-dichloro-acetone dimethyl acetal with a yield of approximately 81.2% .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as the laboratory method. the process is scaled up to accommodate larger quantities and may involve continuous flow reactors to ensure efficient chlorination and product isolation .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloro-2,2-dimethoxypropane is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,2-dimethoxypropane involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The chlorine atoms in the compound are highly reactive and can be readily replaced by other nucleophiles, leading to the formation of various substituted products. Additionally, the compound can be hydrolyzed to form 1,3-dichloroacetone and methanol, which can further participate in other chemical reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dichloro-2,2-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCLFWPTDCYHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCl)(CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288946
Record name 1,3-Dichloro-2,2-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-57-9
Record name 6626-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dichloro-2,2-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.